5-(Chloromethyl)-6-fluoro-1H-indazole
Description
5-(Chloromethyl)-6-fluoro-1H-indazole is a halogenated indazole derivative characterized by a chloromethyl (-CH2Cl) group at position 5 and a fluorine atom at position 6 of the indazole scaffold.
Properties
Molecular Formula |
C8H6ClFN2 |
|---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
5-(chloromethyl)-6-fluoro-1H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c9-3-5-1-6-4-11-12-8(6)2-7(5)10/h1-2,4H,3H2,(H,11,12) |
InChI Key |
UGMYFPKYFXJRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1CCl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-fluoro-1H-indazole typically involves the chloromethylation of 6-fluoro-1H-indazole. One common method includes the reaction of 6-fluoro-1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indazole ring .
Industrial Production Methods
Industrial production methods for 5-(Chloromethyl)-6-fluoro-1H-indazole often involve continuous flow processing to enhance reaction efficiency and scalability. This method allows for precise control of reaction conditions, leading to improved yields and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
5-(Chloromethyl)-6-fluoro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function or structure. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets by participating in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural analogs of 5-(Chloromethyl)-6-fluoro-1H-indazole, highlighting substituent positions, functional groups, and molecular properties:
Key Observations:
Substituent Position and Reactivity : The chloromethyl group in the target compound introduces a reactive site for further functionalization (e.g., nucleophilic substitution), distinguishing it from analogs with halogens (-Cl, -Br) or hydroxyl (-OH) groups. For example, 6-Chloro-5-hydroxy-1H-indazole may exhibit higher polarity due to the -OH group, impacting solubility and pharmacokinetics.
Bioactivity Potential: The trifluoromethyl (-CF3) group in 6-(Trifluoromethyl)-1H-indazol-5-amine enhances metabolic stability and lipophilicity, a feature leveraged in drug design. In contrast, the chloromethyl group in the target compound may serve as a leaving group in prodrug activation.
Safety Profile : 5-Bromo-6-fluoro-3-methyl-1H-indazole has documented safety data (e.g., inhalation risks), suggesting that analogs with bulky substituents (e.g., -CH3) require stringent handling protocols.
Physicochemical Properties
- Melting Points : Structural analogs with multiple halogens (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole) exhibit high thermal stability, with melting points exceeding 200°C .
- Solubility : The presence of polar groups (-OH, -NH2) increases aqueous solubility (e.g., 6-Chloro-5-hydroxy-1H-indazole ), whereas lipophilic groups (-CF3, -CH2Cl) enhance membrane permeability.
Biological Activity
5-(Chloromethyl)-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique structural features that contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 5-(Chloromethyl)-6-fluoro-1H-indazole is , with a molecular weight of approximately 200.62 g/mol. The compound features a chloromethyl group at the 5-position and a fluorine atom at the 6-position of the indazole ring, which significantly influences its reactivity and biological interactions.
The biological activity of 5-(Chloromethyl)-6-fluoro-1H-indazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that may enhance its pharmacological profile. Additionally, the presence of the fluorine atom can modify the electronic properties of the molecule, potentially increasing its binding affinity to specific targets.
Biological Activities
Research indicates that derivatives of indazole compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Indazole derivatives have been reported to possess significant antimicrobial properties, making them potential candidates for treating infections.
- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective effects, providing therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Properties : The anti-inflammatory potential of indazole derivatives has been explored in various contexts, indicating their utility in managing inflammatory disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-(Chloromethyl)-6-fluoro-1H-indazole, a comparative analysis with structurally similar compounds is presented in Table 1.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-bromo-6-methyl-1H-indazole | Bromine instead of chlorine; methyl group | Antimicrobial; neuroprotective |
| Tert-butyl 3-amino-5-bromo-1H-indazole | Amino group at position 3 | Antimicrobial; anti-inflammatory |
| Tert-butyl 3-amino-5-fluoro-1H-indazole | Fluorine at position 5; amino group at position 3 | Neuroprotective; potential CB receptor modulator |
This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of the chloromethyl and fluoro groups in determining the pharmacological profile of 5-(Chloromethyl)-6-fluoro-1H-indazole.
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives:
- Inhibition Studies : A study demonstrated that indazole derivatives could serve as potent inhibitors for various enzymes, including monoamine oxidase B (MAO-B), with IC50 values indicating significant inhibitory activity .
- Receptor Binding Assays : Research involving receptor binding assays has shown that compounds similar to 5-(Chloromethyl)-6-fluoro-1H-indazole can effectively interact with cannabinoid receptors, suggesting potential applications in pain management .
- Antitumor Activity : Another study highlighted the anticancer potential of indazole derivatives, showcasing their ability to inhibit growth in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
